molecular formula C17H14ClNO2S B2911944 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole CAS No. 551921-27-8

5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole

Cat. No.: B2911944
CAS No.: 551921-27-8
M. Wt: 331.81
InChI Key: MPRXRJJDOWFTHF-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole is a complex organic compound that features a unique combination of functional groups. This compound includes an isoxazole ring, a chlorophenyl group, and a sulfanyl methyl group, making it a versatile molecule in various chemical reactions and applications. The presence of these functional groups allows the compound to participate in a wide range of chemical processes, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include mild temperatures and the use of environmentally benign reagents to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale and efficiency. Industrial production often emphasizes cost-effectiveness, safety, and environmental sustainability. The use of metal-free synthetic routes is gaining popularity due to the reduced environmental impact and lower costs associated with these methods .

Chemical Reactions Analysis

Types of Reactions

5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole involves its interaction with specific molecular targets. The isoxazole ring and chlorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-methoxyphenyl)-1,2-oxazole
  • 4-(5-{[(4-Bromophenyl)sulfanyl]methyl}-3-isoxazolyl)phenyl methyl ether
  • 4-(5-{[(4-Methylphenyl)sulfanyl]methyl}-3-isoxazolyl)phenyl methyl ether

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-3-(4-methoxyphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c1-20-14-6-2-12(3-7-14)17-10-15(21-19-17)11-22-16-8-4-13(18)5-9-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRXRJJDOWFTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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